1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole ring, introduction of the fluoro group, and subsequent coupling with the pyrrolidine moiety. Common reagents and conditions might include:
Formation of Indazole Ring: Cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Fluoro Group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Pyrrolidine Moiety: Amide bond formation using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions at the fluoro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2).
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carboxamide derivatives: Known for their anti-inflammatory and anticancer properties.
Fluorinated pyrrolidine derivatives: Studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is unique due to the combination of the indazole and pyrrolidine moieties, along with the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C15H17FN4O2 |
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Molecular Weight |
304.32 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H17FN4O2/c1-8(2)17-15(22)9-6-12(21)20(7-9)14-13-10(16)4-3-5-11(13)18-19-14/h3-5,8-9H,6-7H2,1-2H3,(H,17,22)(H,18,19) |
InChI Key |
IIFSNQQIRQMUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CC(=O)N(C1)C2=NNC3=C2C(=CC=C3)F |
Origin of Product |
United States |
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